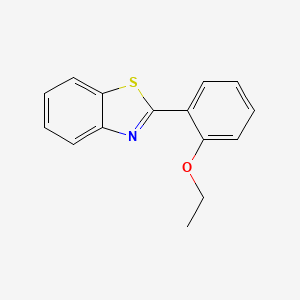
Heptanedioic acid, decafluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptanedioic acid, decafluoro- is a fluorinated dicarboxylic acid with the molecular formula C7H2F10O4 This compound is characterized by the presence of ten fluorine atoms, which significantly alter its chemical properties compared to its non-fluorinated counterpart, heptanedioic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of heptanedioic acid, decafluoro- typically involves the fluorination of heptanedioic acid or its derivatives. One common method is the direct fluorination using elemental fluorine (F2) under controlled conditions. This process requires careful handling due to the highly reactive nature of fluorine gas. Another approach involves the use of fluorinating agents such as cobalt trifluoride (CoF3) or silver fluoride (AgF2) to achieve selective fluorination.
Industrial Production Methods: Industrial production of heptanedioic acid, decafluoro- often employs continuous flow reactors to ensure precise control over reaction conditions and to enhance safety. The use of perfluorinated precursors and catalysts can also streamline the production process, making it more efficient and scalable.
Chemical Reactions Analysis
Types of Reactions: Heptanedioic acid, decafluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form perfluorinated ketones or aldehydes.
Reduction: Reduction reactions can yield partially fluorinated alcohols or hydrocarbons.
Substitution: Nucleophilic substitution reactions can replace fluorine atoms with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.
Major Products: The major products formed from these reactions include perfluorinated alcohols, ketones, aldehydes, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Heptanedioic acid, decafluoro- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of fluorinated polymers and materials with unique properties, such as high thermal stability and chemical resistance.
Biology: The compound’s resistance to metabolic degradation makes it useful in studying biological processes and developing stable biomolecules.
Medicine: Its unique properties are exploited in drug design and delivery systems, particularly for creating long-lasting pharmaceuticals.
Industry: Heptanedioic acid, decafluoro- is used in the production of specialty chemicals, coatings, and surfactants with enhanced performance characteristics.
Mechanism of Action
The mechanism by which heptanedioic acid, decafluoro- exerts its effects is primarily through its interaction with biological membranes and proteins. The fluorine atoms increase the compound’s lipophilicity, allowing it to integrate into lipid bilayers and alter membrane properties. Additionally, the compound can interact with specific molecular targets, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions, influencing various biochemical pathways.
Comparison with Similar Compounds
Heptanedioic acid: The non-fluorinated counterpart, which lacks the enhanced stability and lipophilicity provided by fluorine atoms.
Perfluoroglutaric acid: Another fluorinated dicarboxylic acid with a shorter carbon chain, offering different physical and chemical properties.
Perfluorosebacic acid: A longer-chain fluorinated dicarboxylic acid with similar applications but differing in chain length and molecular interactions.
Uniqueness: Heptanedioic acid, decafluoro- stands out due to its specific chain length and the presence of ten fluorine atoms, which confer unique properties such as high thermal stability, resistance to metabolic degradation, and enhanced lipophilicity. These characteristics make it particularly valuable in applications requiring durable and stable compounds.
Properties
CAS No. |
14919-09-6 |
|---|---|
Molecular Formula |
C7H2F10O4 |
Molecular Weight |
340.07 g/mol |
IUPAC Name |
2,2,3,3,4,4,5,5,6,6-decafluoroheptanedioic acid |
InChI |
InChI=1S/C7H2F10O4/c8-3(9,1(18)19)5(12,13)7(16,17)6(14,15)4(10,11)2(20)21/h(H,18,19)(H,20,21) |
InChI Key |
FDYFJLNRDMUFBF-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(C(C(C(C(C(C(=O)O)(F)F)(F)F)(F)F)(F)F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H-Furo[3,4-c]pyrrole-1,3(5H)-dione](/img/structure/B14721565.png)

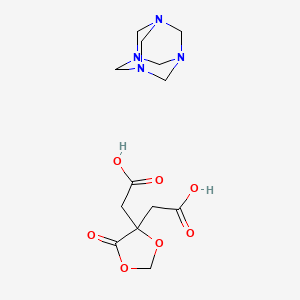
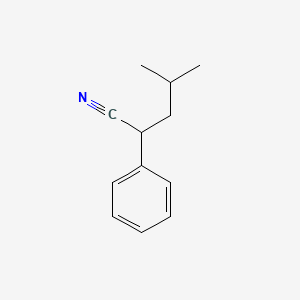
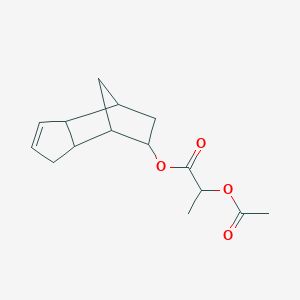
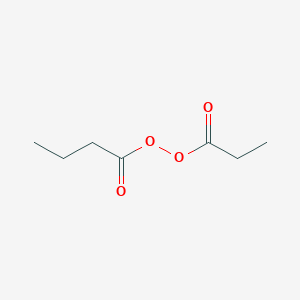
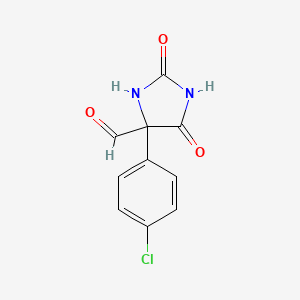
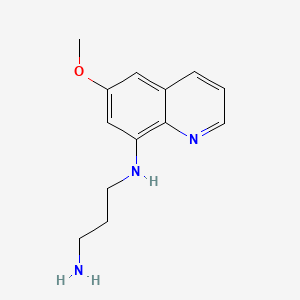
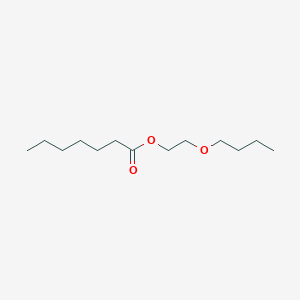
![Methyl 4-[[6,7-dimethoxy-2-(3-phenylprop-2-enoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B14721617.png)
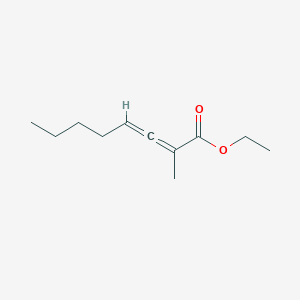
![O-[2-[bis[2-(prop-2-enylcarbamothioyloxy)ethyl]amino]ethyl] N-prop-2-enylcarbamothioate](/img/structure/B14721631.png)
